![molecular formula C9H13N6O4P-2 B10760637 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is a synthetic purine derivative with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phosphonomethoxy group attached to a purine base, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the phosphonomethoxy group and the formation of the purine ring. Common reagents used in the synthesis include phosphorous oxychloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving yield to make the production economically viable .
化学反应分析
Types of Reactions
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the purine ring .
科学研究应用
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving viral infections.
作用机制
The mechanism of action of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine involves its interaction with specific molecular targets. The compound can inhibit viral DNA synthesis by incorporating into the viral genome, leading to chain termination. This mechanism is similar to other nucleotide analogs used in antiviral therapies. The molecular pathways involved include the inhibition of viral polymerases and the disruption of viral replication .
相似化合物的比较
Similar Compounds
2,4-Diamino-6-(2-phosphonomethoxy-ethoxy)-pyrimidine: Another nucleotide analog with antiviral properties.
2,6-Diamino-3,5-dinitropyrazine-1-oxide: A compound with applications in energetic materials.
2,6-Diiminopyridine: Used in coordination chemistry and catalysis
Uniqueness
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is unique due to its specific structure, which allows it to interact with viral DNA polymerases effectively. This makes it a valuable compound for antiviral research and potential therapeutic applications. Its phosphonomethoxy group provides stability and enhances its biological activity compared to other similar compounds .
属性
分子式 |
C9H13N6O4P-2 |
|---|---|
分子量 |
300.21 g/mol |
IUPAC 名称 |
9-[(2S)-2-(phosphonatomethoxy)propyl]purine-2,6-diamine |
InChI |
InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/p-2/t5-/m0/s1 |
InChI 键 |
LWEKFDHXJHJYGB-YFKPBYRVSA-L |
手性 SMILES |
C[C@@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-] |
规范 SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-Dimethyl-1,3-thiazol-5-YL)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760557.png)
![6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
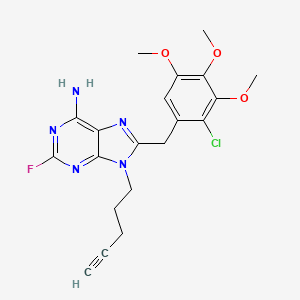
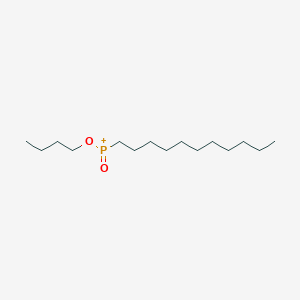
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
![4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine](/img/structure/B10760584.png)
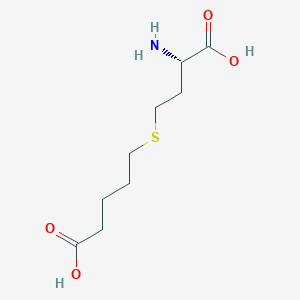
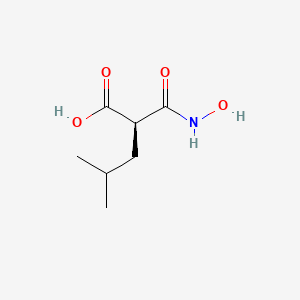
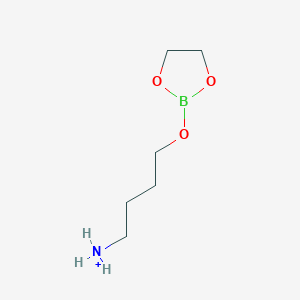
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
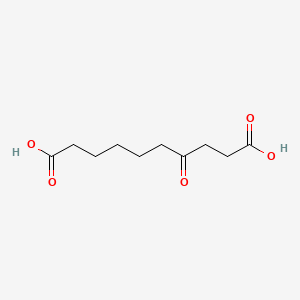
![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)
